[2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine
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Overview
Description
[2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine: is a chemical compound with the molecular formula C8H13N3O . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine typically involves the reaction of 2-chloropyrimidine with isopropanol in the presence of a base to form 2-(propan-2-yloxy)pyrimidine. This intermediate is then reacted with formaldehyde and ammonia to yield the final product, this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the compound, potentially altering the functional groups attached to the pyrimidine ring.
Substitution: Various substituted pyrimidine derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for creating novel compounds with potential biological activities .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It is often used in the development of new pharmaceuticals and agrochemicals .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has shown promise in preclinical studies for treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of [2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar in structure but with a pyridine ring instead of the isopropoxy group.
2-(Methoxy)pyrimidine: Similar but with a methoxy group instead of the isopropoxy group.
2-(Ethoxy)pyrimidine: Similar but with an ethoxy group instead of the isopropoxy group.
Uniqueness: The presence of the isopropoxy group in [2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other pyrimidine derivatives and valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
(2-propan-2-yloxypyrimidin-5-yl)methanamine |
InChI |
InChI=1S/C8H13N3O/c1-6(2)12-8-10-4-7(3-9)5-11-8/h4-6H,3,9H2,1-2H3 |
InChI Key |
MKUSRZVADXONND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=C(C=N1)CN |
Origin of Product |
United States |
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